Quinocide: A Technical Deep Dive into its Discovery, Mechanism, and Historical Role in Malaria Therapy
Quinocide: A Technical Deep Dive into its Discovery, Mechanism, and Historical Role in Malaria Therapy
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Quinocide, an 8-aminoquinoline (B160924) derivative, represents a significant chapter in the history of antimalarial drug discovery. Synthesized in the Soviet Union in 1952, it was extensively utilized for the treatment and prophylaxis of Plasmodium vivax malaria. This technical guide provides a comprehensive overview of the discovery of quinocide, its historical context within malaria research, and a detailed examination of its chemical synthesis, mechanism of action, and clinical application based on available data. The document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of this historically important antimalarial agent.
Historical Context: The Quest for Anti-Relapse Antimalarials
The development of quinocide is rooted in the broader scientific endeavor to combat malaria, a disease that has afflicted humanity for millennia. Following the isolation of quinine (B1679958) from cinchona bark in 1820, a new era of chemotherapy for infectious diseases began.[1][2] However, the challenge of relapsing malaria, caused by the dormant liver stages (hypnozoites) of P. vivax, necessitated the search for new classes of compounds.
The 8-aminoquinolines emerged as a promising class of drugs with activity against these persistent liver stages. Pamaquine, the first synthetic 8-aminoquinoline, was developed in the 1920s, followed by the less toxic and more effective primaquine (B1584692) in the 1940s.[3][4] It was within this scientific landscape that Soviet researchers developed quinocide, an isomer of primaquine, in 1952.[5][6] The E.I. Martsinovsky Institute of Medical Parasitology and Tropical Medicine in Moscow was a key institution in the USSR's extensive research and efforts to control and eradicate malaria.[7][8]
Discovery and Development of Quinocide in the USSR
Quinocide, chemically known as 8-(4-aminopentylamino)-6-methoxyquinoline, was synthesized and subsequently subjected to intensive investigation by Soviet scientists.[5][6] A comprehensive review of this work was presented by A.Y. Lysenko in the Bulletin of the World Health Organization in 1960, providing the most detailed account of its development and clinical application to the international scientific community.[5][6]
Soviet researchers conducted a range of studies, from laboratory investigations of its parasiticidal activity and tolerance in animals to extensive clinical trials in humans for both the treatment of acute P. vivax malaria and for preventing relapses.[5][6] These studies established quinocide as a key component of the Soviet Union's malaria control strategy.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and administration of quinocide, primarily derived from the review by A.Y. Lysenko (1960). It is important to note that the level of detail in this historical documentation may not always meet contemporary clinical trial reporting standards.
Table 1: Quinocide Dosage Regimens for P. vivax Malaria
| Indication | Drug Regimen | Duration |
| Anti-relapse Treatment | Quinocide | 10 or 14 days |
| Pre-epidemic Prophylaxis | Quinocide | 10 or 14 days |
| Comparative Regimen | Acriquine with Plasmocide | Lengthy course |
Source: Lysenko, A.Y. (1960). Use of quinocide in treatment and prophylaxis of vivax malaria. Bulletin of the World Health Organization, 22(6), 641–662.[5][6]
Table 2: Reported Efficacy and Side Effects of Quinocide
| Parameter | Observation |
| Efficacy | A short course of quinocide was reported to be as effective as a lengthy course of acriquine with plasmocide for both anti-relapse treatment and pre-epidemic prophylaxis. |
| Side Effects | Side-effects were reported as "infrequent," "transient," and generally did not necessitate the suspension of treatment. |
Source: Lysenko, A.Y. (1960). Use of quinocide in treatment and prophylaxis of vivax malaria. Bulletin of the World Health Organization, 22(6), 641–662.[5][6]
Experimental Protocols
Chemical Synthesis of Quinocide
A method for the synthesis of quinocide (8-(4-aminopentylamino)-6-methoxyquinoline) is detailed in Chinese patent CN105481766A. The following is a summary of the key steps outlined in the patent.
Experimental Workflow: Synthesis of Quinocide
Caption: Synthetic workflow for Quinocide Hydrochloride.
Detailed Methodology (based on CN105481766A):
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Michael Addition: Nitroethane and methyl acrylate undergo a Michael addition reaction catalyzed by triethylamine at 30-40°C to yield 4-nitro-methyl valerate.
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Hydrolysis: The resulting 4-nitro-methyl valerate is hydrolyzed using 6M hydrochloric acid under reflux to produce 4-nitro-valeric acid.
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Amide Formation: 4-nitro-valeric acid is coupled with 8-amino-6-methoxyquinoline in chloroform to form the amide intermediate, 8-(4-nitro-valeryl amido)-amino-6-methoxyquinoline.
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Reduction: The nitro group of the amide intermediate is reduced to an amine to yield the free base of quinocide.
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Salt Formation: The quinocide free base is dissolved in ethanol and treated with concentrated hydrochloric acid to precipitate the hydrochloride salt.
In Vitro Antimalarial Activity Assay (General Protocol)
Standard protocols for assessing the in vitro activity of antimalarial compounds against P. falciparum are well-established. While specific protocols for quinocide from the Soviet era are not detailed in the available literature, a typical modern protocol is outlined below.
Experimental Workflow: In Vitro Antiplasmodial Assay
Caption: General workflow for in vitro antimalarial drug screening.
Methodology:
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P. falciparum Culture: A chloroquine-sensitive (e.g., NF54) or resistant (e.g., K1) strain of P. falciparum is maintained in continuous culture in human red blood cells using RPMI-1640 medium supplemented with serum and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
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Drug Preparation: A stock solution of quinocide is prepared and serially diluted in culture medium in a 96-well microtiter plate.
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Assay Initiation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions.
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Incubation: The plates are incubated for 48-72 hours.
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Measurement of Parasite Growth: Parasite growth inhibition is quantified using various methods, such as DNA-intercalating fluorescent dyes (e.g., SYBR Green I), enzyme-based assays (e.g., pLDH assay), or microscopic counting of parasitemia.
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Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
Signaling Pathways and Mechanism of Action
The precise molecular target of 8-aminoquinolines, including quinocide, is not fully elucidated. However, the prevailing hypothesis for their mechanism of action against the liver stages of Plasmodium involves metabolic activation and the generation of reactive oxygen species (ROS).
Signaling Pathway: Hypothesized Mechanism of Action of 8-Aminoquinolines
Caption: Hypothesized mechanism of 8-aminoquinoline antimalarial activity.
Description of the Pathway:
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Metabolic Activation: 8-aminoquinolines like quinocide are pro-drugs that require metabolic activation within the host's hepatocytes, primarily by cytochrome P450 enzymes such as CYP2D6.[10]
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Formation of Reactive Metabolites: This metabolic process generates reactive intermediates, such as quinone-imine compounds.
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Generation of Reactive Oxygen Species (ROS): These reactive metabolites undergo redox cycling, leading to the production of high levels of reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide.[10]
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Induction of Oxidative Stress: The surge in ROS induces significant oxidative stress within the infected hepatocyte and the resident Plasmodium hypnozoite.
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Parasite Damage and Death: This oxidative stress is thought to damage parasite macromolecules and organelles, particularly the mitochondria, leading to parasite death and thus preventing malaria relapse.
Conclusion
Quinocide stands as a noteworthy example of mid-20th-century antimalarial drug development, particularly highlighting the significant contributions from the Soviet Union. While it has been largely superseded by other 8-aminoquinolines like primaquine and the more recently developed tafenoquine, a technical understanding of its discovery, synthesis, and biological activity remains valuable for researchers in the field. The historical context of quinocide's development underscores the global nature of the fight against malaria and the continuous need for innovation in antimalarial chemotherapy. Further research into the specific molecular targets of 8-aminoquinolines and the nuances of their metabolic activation could yet yield insights for the design of future anti-relapse agents with improved efficacy and safety profiles.
References
- 1. Malaria Research and Eradication in the USSR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malaria research and eradication in the USSR: A review of Soviet achievements in the field of malariology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the epidemiology of Plasmodium vivax malaria: past and present with special reference to the former USSR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. History of the E.I. Martsinovsky Institute of Medical Parasitology and Tropical Medicine: research on malaria and leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Malaria research and eradication in the USSR. A review of Soviet achievements in the field of malariology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]
